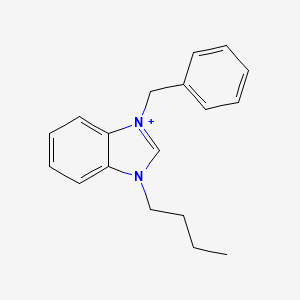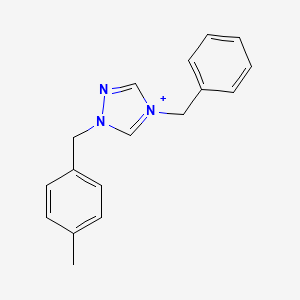
3-IndoleAceticAcid(Iaa)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-IndoleAceticAcid, commonly known as indole-3-acetic acid, is a naturally occurring plant hormone belonging to the auxin class. It is the most well-known and abundant auxin, playing a crucial role in the regulation of plant growth and development. This compound is a derivative of indole, containing a carboxymethyl substituent, and is a colorless solid that is soluble in polar organic solvents .
准备方法
Synthetic Routes and Reaction Conditions: 3-IndoleAceticAcid can be synthesized through several methods. One common method involves the reaction of indole with glycolic acid in the presence of a base at high temperatures (around 250°C). Another method is the Fischer indole synthesis, which uses glutamic acid and phenylhydrazine. Glutamic acid is converted to the necessary aldehyde via Strecker degradation .
Industrial Production Methods: In industrial settings, 3-IndoleAceticAcid is often produced using microbial fermentation. Certain bacteria, such as Paenibacillus polymyxa and Rhizobium species, are known to produce this compound. The production process involves optimizing conditions such as temperature, pH, and the presence of precursors like tryptophan to maximize yield .
化学反应分析
Types of Reactions: 3-IndoleAceticAcid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce indole-3-carboxylic acid.
Reduction: It can be reduced to form indole-3-ethanol.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Indole-3-carboxylic acid.
Reduction: Indole-3-ethanol.
Substitution: Various substituted indole derivatives depending on the substituent used
科学研究应用
3-IndoleAceticAcid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various indole derivatives and alkaloids.
Biology: It is extensively studied for its role in plant growth and development, including cell elongation, division, and differentiation.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on human cells and its role in microbial metabolism.
Industry: It is used in agriculture as a plant growth promoter and biostimulant, enhancing root formation and overall plant vigor .
作用机制
3-IndoleAceticAcid exerts its effects by entering plant cells and binding to a protein complex composed of a ubiquitin-activating enzyme, a ubiquitin-conjugating enzyme, and a ubiquitin ligase. This binding results in the ubiquitination of Aux/IAA proteins, leading to their degradation. The degradation of these proteins allows for the activation of transcription factors that regulate gene expression related to plant growth and development .
相似化合物的比较
Indole-3-butyric acid (IBA): Another auxin used in plant growth promotion, particularly for root formation.
Indole-3-propionic acid (IPA): Known for its antioxidant properties and potential therapeutic applications.
Indole-3-carboxylic acid (ICA): A derivative formed through the oxidation of 3-IndoleAceticAcid.
Uniqueness: 3-IndoleAceticAcid is unique due to its widespread occurrence in nature and its pivotal role in regulating various aspects of plant growth and development. Its ability to be synthesized through multiple pathways and its extensive use in both research and industrial applications further highlight its significance .
属性
CAS 编号 |
127-51-4 |
|---|---|
分子式 |
C10H9NO2 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




